Derquantel

Overview

Description

Derquantel is a spiroindole compound that functions as an oral anthelmintic. It is primarily used in combination with abamectin to treat and control a broad range of adult and immature gastrointestinal nematodes in sheep . The compound is known for its efficacy against parasites that are resistant to other anthelmintics, making it a valuable tool in veterinary medicine .

Mechanism of Action

Target of Action

Derquantel primarily targets the nicotinic acetylcholine receptors in nematode muscles . These receptors play a crucial role in the neuromuscular transmission in nematodes, which is essential for their movement and survival .

Mode of Action

This compound acts as a selective antagonist of the nicotinic acetylcholine receptors . By binding to these receptors, it blocks the cholinergic neuromuscular transmission . This blockade disrupts the normal functioning of the nematodes, leading to a state of flaccid paralysis .

Biochemical Pathways

It is known that the drug’s action on the nicotinic acetylcholine receptors disrupts the normal neuromuscular transmission in nematodes . This disruption likely affects various downstream processes and pathways, ultimately leading to the paralysis and death of the parasites .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream . The compound’s rate of metabolism and excretion, as well as its safety profile, determine the length of the withdrawal time . The usual site of metabolism of anthelmintics like this compound is the liver, where oxidation and cleavage reactions commonly occur .

Result of Action

The primary result of this compound’s action is the flaccid paralysis and subsequent death of nematodes . By blocking the cholinergic neuromuscular transmission, this compound disrupts the normal functioning of the nematodes, leading to their paralysis . This paralysis, in turn, results in the death of the parasites, followed by their expulsion from the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is registered for use in sheep to treat and control a broad range of adult and immature gastrointestinal nematodes . Therefore, the specific environment within the gastrointestinal tract of the sheep, including the pH and presence of other substances, could potentially impact the drug’s action.

Biochemical Analysis

Biochemical Properties

It is known that Derquantel interacts with various enzymes, proteins, and other biomolecules in the body of the host organism

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Derquantel is synthesized semi-synthetically from paraherquamide, which is isolated from the fermentation extracts of the fungus Penicillium simplicissimum. The synthetic route involves the chemical reduction of paraherquamide, followed by specific chemical modifications to enhance its anthelmintic properties. The industrial production methods for this compound are not publicly disclosed, but it is typically produced by specialized pharmaceutical companies .

Chemical Reactions Analysis

Derquantel undergoes several types of chemical reactions, including:

Reduction: The initial step in its synthesis involves the reduction of paraherquamide.

Substitution: Various chemical modifications are made to the molecule to enhance its efficacy.

Common reagents used in these reactions include reducing agents and specific catalysts that facilitate the transformation of paraherquamide into this compound. The major products formed from these reactions are intermediates that are further modified to produce the final this compound compound.

Scientific Research Applications

Derquantel has several scientific research applications, including:

Antiparasitic Agent: It is used to treat and control gastrointestinal nematode infections in sheep.

Resistance-Breaking Antiparasitic: This compound is effective against parasites that are resistant to other anthelmintics, making it a valuable tool in managing resistance issues.

Combination Therapy: When combined with abamectin, this compound provides a broad-spectrum antiparasitic effect, covering most parasitic nematodes in sheep.

Comparison with Similar Compounds

Derquantel is unique among anthelmintics due to its specific mode of action and its efficacy against resistant parasites . Similar compounds include:

Paraherquamide: The parent compound from which this compound is synthesized.

Abamectin: Often used in combination with this compound to enhance its antiparasitic spectrum.

Levamisole: Another anthelmintic that targets nicotinic acetylcholine receptors but has a different chemical structure.

Benzimidazoles: A class of anthelmintics that act on different molecular targets and are often used to treat similar parasitic infections.

This compound’s uniqueness lies in its ability to break resistance and its specific mode of action, making it a valuable addition to the arsenal of antiparasitic agents .

Biological Activity

Derquantel is a semi-synthetic spiroindole anthelmintic compound primarily used for the treatment of gastrointestinal nematodes in livestock, particularly sheep. Its biological activity is characterized by its mechanism of action, efficacy against various nematode species, and its interactions with other anthelmintic agents. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates by targeting the nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. By blocking these receptors, this compound disrupts the neuromuscular function of the parasites, leading to paralysis and eventual death. This mechanism is crucial for its effectiveness against nematodes that have developed resistance to other anthelmintics.

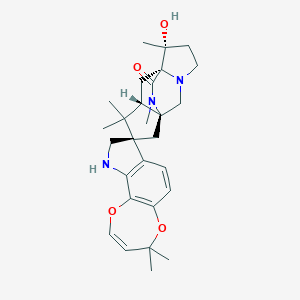

- Structure : The unique spiroindole structure of this compound is pivotal to its biological activity. It features a bicyclic system with an indole ring fused to a cyclopropane ring, which enhances its interaction with nAChRs .

Efficacy Against Nematodes

Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. Notably, this compound has shown high efficacy against various nematode species, including those resistant to traditional treatments.

Case Studies and Research Findings

- Field Efficacy : A study demonstrated that an oral formulation of this compound combined with abamectin achieved over 99.2% efficacy against mixed strongyle populations in sheep. In trials involving Nematodirus species, this compound-abamectin exhibited 100% efficacy .

- Combination Therapy : Research has indicated that combining this compound with abamectin results in synergistic effects at nAChRs, enhancing overall anthelmintic activity. This combination is particularly effective against resistant strains of nematodes .

- Dose-Response Studies : In dose-ranging studies, this compound consistently demonstrated over 95% reduction in mean worm counts across various nematode species at doses ranging from 0.5 to 8 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value |

|---|---|

| Tmax (hours) | 4.17 (range: 3.25–5.10) |

| Cmax (ng/ml) | 108 (range: 80.8-145) |

| Oral Bioavailability | ~56% (range: 44.3-71.3%) |

| Volume of Distribution (ml/kg) | 3220 (range: 2470-3970) |

| Clearance (ml/kg/min) | 11.1 (range: 9.5-12.8) |

| Half-life (hours) | 9.3 (range: 6.1–19.3) |

These pharmacokinetic parameters indicate that this compound is well-absorbed and distributed within the host's body, contributing to its effectiveness as an anthelmintic agent .

Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its immunotoxicity and general toxicity levels in target animals:

- Immunotoxicity Studies : Evaluations show that this compound does not significantly impair immune function in treated animals, which is crucial for maintaining overall health during treatment .

- Toxicological Assessments : Comprehensive evaluations indicate that this compound has a favorable safety margin when used according to recommended dosages, making it suitable for inclusion in parasite control programs .

Properties

IUPAC Name |

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLXWPZFQQUIU-WGNDVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940260 | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187865-22-1 | |

| Record name | Derquantel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.